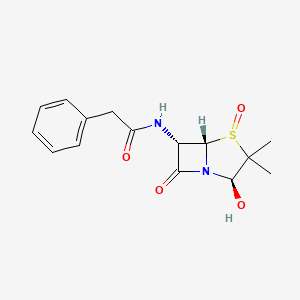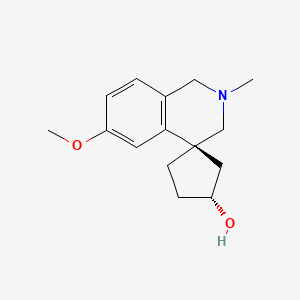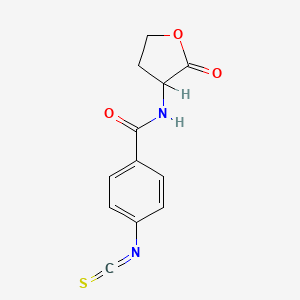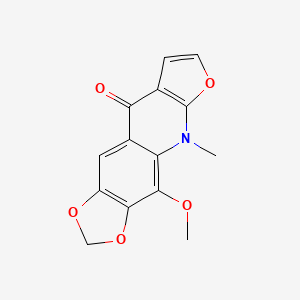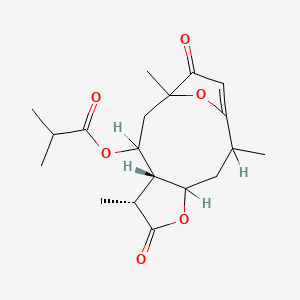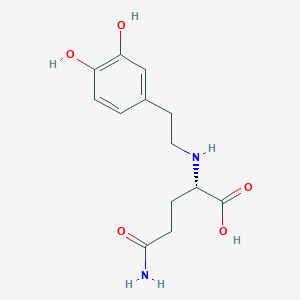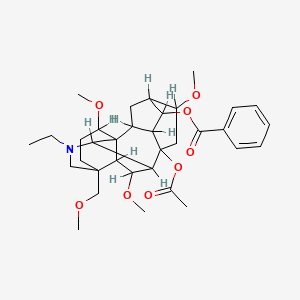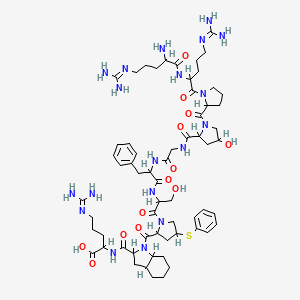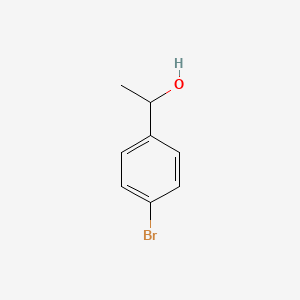
Ormosanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ormosanine is a quinolizidine alkaloid fundamental parent and a quinolizidine alkaloid.
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
Ormosanine, derived from Akebia quinata, has been shown to possess hepatoprotective properties. In a study on a rat model of ethanol-induced liver injury, this compound demonstrated significant reduction in liver injury markers. It inhibited ethanol-induced activation of cytochrome P450 2E1 and upregulated ALDH2. Its anti-inflammatory effects were observed through the suppression of pro-inflammatory cytokines and the downregulation of apoptosis-related proteins, while enhancing antioxidant activity by upregulating superoxide dismutase and other antioxidants (Song et al., 2018).
Neuroprotective Effects in Alzheimer's Disease
This compound has shown promise as a neuroprotective agent. In a study on a rat model of Alzheimer's disease, this compound improved cognitive function, reduced lipid and cytokine levels, and increased antioxidant activity. It significantly reduced neuronal cell apoptosis and increased the levels of beneficial monoamines and BDNF in the brain tissues of rats with Alzheimer's disease (Liang et al., 2022).
Protective Effects Against Spinal Cord Injury
This compound has been evaluated for its effects against spinal cord injury (SCI) in rats. The treatment with this compound reversed neurological function alterations in SCI rats. It reduced levels of cytokines, oxidative stress, and reactive oxygen species production. Additionally, it significantly reduced calpain and neuronal nitric oxide synthase activity in spinal tissue (An et al., 2020).
Antimalarial Activity
This compound has exhibited antimalarial activity. A study focused on the extraction of this compound from Bowdichia virgiloides showed good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This points to its potential as a natural antimalarial agent (Bravo et al., 2002).
Eigenschaften
Molekularformel |
C20H35N3 |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(1R,2R,7S,9S,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16-,17+,18+,19+,20+/m0/s1 |
InChI-Schlüssel |
YUKCLPPRYNXRAF-VTYCOLDWSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)[C@]23C[C@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 |
SMILES |
C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |
Kanonische SMILES |
C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




